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Compound of Interest

Compound Name:
(4-Hydroxy-quinazolin-2-

ylsulfanyl)-acetic acid

Cat. No.: B092257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone, a fused heterocyclic scaffold, has emerged as a privileged structure in

medicinal chemistry, demonstrating a wide array of pharmacological activities. Derivatives of

this core have been extensively explored for their potential as anticancer, antimicrobial, and

antiviral agents. This guide provides a comparative analysis of the efficacy of various

quinazolinone derivatives, supported by experimental data, to aid in the ongoing efforts of drug

discovery and development.

Anticancer Efficacy of Quinazolinone-Pyrimidine
Hybrids
A series of novel quinazoline-pyrimidine hybrid derivatives has been synthesized and evaluated

for their antiproliferative activities against various human cancer cell lines. The cytotoxic effects

of these compounds were determined using the MTT assay, with cisplatin serving as a

reference drug. The half-maximal inhibitory concentration (IC50) values are summarized below.
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Compound ID Substituent (R)
A549 (Lung
Cancer) IC50
(µM)

SW-480
(Colorectal
Cancer) IC50
(µM)

MCF-7 (Breast
Cancer) IC50
(µM)

6a 4-OCH3 11.2 ± 2.12 10.5 ± 1.41 15.2 ± 3.81

6d 4-CH3 10.1 ± 1.55 9.8 ± 2.01 12.3 ± 2.47

6h 4-Cl 8.2 ± 1.27 6.1 ± 1.13 9.8 ± 1.76

6n 3-Cl, 4-F 5.9 ± 1.7 2.3 ± 0.91 5.65 ± 2.33

Cisplatin - 15.37 16.1 3.2

Data sourced from a study on quinazoline-pyrimidine hybrids as antiproliferative agents[1].

The data indicates that compound 6n, featuring electron-withdrawing chloro and fluoro

substituents, exhibited the most potent cytotoxic activity against the tested cell lines, notably

surpassing the efficacy of cisplatin against A549 and SW-480 cells[1].

Antimicrobial Activity of Hydrazone-Containing
Quinazolinones
Novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds have

been synthesized and assessed for their antimicrobial properties. The minimum inhibitory

concentration (MIC) was determined using the broth microdilution method.
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Compound ID Moiety
S. aureus MIC
(µg/mL)

E. coli MIC
(µg/mL)

C. albicans
MIC (µg/mL)

4a

2-(1-(furan-2-

yl)ethylidene)hyd

razinyl

> Amoxicillin > Amoxicillin 2

4b

2-(1-(thiophen-2-

yl)ethylidene)hyd

razinyl

8 8 16-128

4c

2-(1-(pyridin-2-

yl)ethylidene)hyd

razinyl

8 = Amoxicillin -

5a
Formyl-pyrazole

derivative of 4a
1-16 1-16 1-16

Amoxicillin - Standard Standard -

Clotrimazole - - - 8

Data extracted from a study on quinazolin-4(3H)-one derivatives as antimicrobial agents[2].

The potency of compound 4a is described as exceeding that of Amoxicillin against E. coli and

S. aureus[2].

The results highlight that the furan-containing hydrazone derivative 4a and its corresponding

formyl-pyrazole derivative 5a demonstrate significant antimicrobial activity, with 4a showing

potent antifungal effects against C. albicans, surpassing the standard drug Clotrimazole[2].

Antiviral Efficacy of Tri-substituted Quinazolinones
against Zika and Dengue Viruses
A series of 2,3,6-trisubstituted quinazolinone compounds were screened for their antiviral

activity against Zika virus (ZIKV) and Dengue virus (DENV). The half-maximal effective

concentration (EC50) was determined using a plaque reduction neutralization test.
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Compound ID
ZIKV (FLR strain) EC50
(nM)

DENV-2 (NGC strain) EC50
(nM)

22 900 -

27 180 86

47 - -

Data from a study on the antiviral activity of quinazolinone compounds[3]. Note: EC50 values

for compound 47 were as low as 86 nM against ZIKV and DENV, but specific strain data is not

in the provided table[3].

Compound 27 emerged as a particularly potent inhibitor of both ZIKV and DENV replication,

with an EC50 value of 180 nM against the ZIKV-FLR strain and 86 nM against DENV[3]. These

findings underscore the potential of this quinazolinone scaffold for the development of broad-

spectrum antiviral agents.

Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.

Procedure:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and

incubated for 24 hours.

Compound Treatment: The cells are then treated with various concentrations of the

quinazolinone derivatives and incubated for an additional 48-72 hours.

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT

solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at

37°C.
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Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide

(DMSO) is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control

cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Procedure:

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in

a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 ×

10⁵ CFU/mL.

Serial Dilution: The quinazolinone derivatives are serially diluted in the broth within a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

Antiviral Activity: Plaque Reduction Neutralization Test
(PRNT)
The PRNT is used to quantify the titer of neutralizing antiviral compounds.

Procedure:
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Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in 24-well

plates.

Compound-Virus Incubation: Serial dilutions of the quinazolinone derivatives are mixed with

a known amount of virus (e.g., 100 plaque-forming units) and incubated for 1 hour at 37°C.

Infection: The compound-virus mixture is added to the cell monolayers and incubated for 1

hour to allow for viral adsorption.

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g.,

containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

Incubation: The plates are incubated for 3-5 days to allow for plaque formation.

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet),

and the number of plaques in each well is counted.

EC50 Calculation: The percentage of plaque reduction is calculated relative to a virus-only

control, and the EC50 is determined as the compound concentration that reduces the

number of plaques by 50%.
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Caption: EGFR inhibition by a quinazolinone derivative.
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Caption: Workflow for the MTT cytotoxicity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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